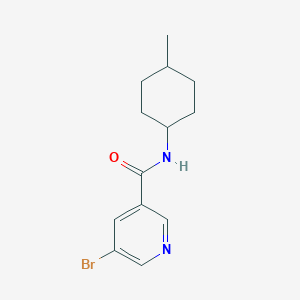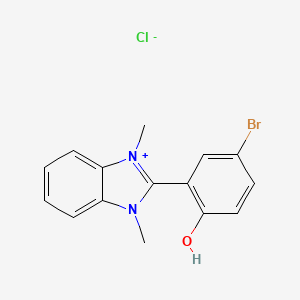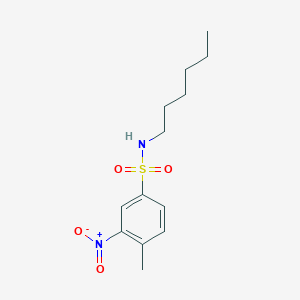![molecular formula C18H16Cl2N2O2 B4972704 methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride (MCQ) is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is a quinoline derivative that has been shown to have a variety of biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Wirkmechanismus
The exact mechanism of action of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood. However, it is believed that methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects in the body. For example, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have anti-oxidant activity, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a variety of biological effects, making it a versatile tool for studying various biological processes. However, one limitation of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of interest is the development of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride and to identify its molecular targets in the body. Finally, there is a need for more studies on the safety and toxicity of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, particularly in vivo.
Synthesemethoden
The synthesis of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride involves the reaction of 6-chloro-2-methyl-4-quinolineamine with methyl 3-aminobenzoate in the presence of a catalyst and a solvent. The resulting product is then hydrolyzed and purified to obtain the final compound, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride hydrochloride. The synthesis of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been described in several research papers and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
methyl 3-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2.ClH/c1-11-8-17(15-10-13(19)6-7-16(15)20-11)21-14-5-3-4-12(9-14)18(22)23-2;/h3-10H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCHWMHVNSNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)

![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)

![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)